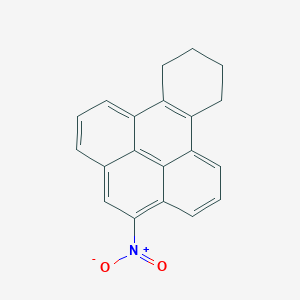
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- (BPTN) is a nitro derivative of benzo(e)pyrene, a polycyclic aromatic hydrocarbon (PAH) that is found in tobacco smoke, automobile exhaust, and other sources of air pollution. BPTN has been widely studied for its potential as a research tool in the fields of biochemistry and toxicology. In
Applications De Recherche Scientifique
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- has been used in a variety of scientific research applications, including studies of DNA damage and repair, carcinogenesis, and oxidative stress. It has been shown to induce DNA adduct formation, which can lead to mutations and cancer. Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- has also been used as a tool to investigate the mechanisms of action of other environmental toxins and carcinogens.
Mécanisme D'action
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- is a potent mutagen and carcinogen that acts by forming DNA adducts. It has been shown to induce mutations in bacterial and mammalian cells, and to cause DNA damage in human lung cells. Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- also induces oxidative stress and inflammation, which can contribute to its toxic effects.
Effets Biochimiques Et Physiologiques
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- has been shown to induce a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and cell death. It has been shown to be toxic to a variety of cell types, including lung cells, liver cells, and immune cells. Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- has also been shown to induce tumor formation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- is a useful research tool due to its ability to induce DNA damage and mutagenesis. It has been used in a variety of laboratory experiments to investigate the mechanisms of action of other environmental toxins and carcinogens. However, Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- is highly toxic and must be handled with care. Its use in laboratory experiments requires strict safety protocols and precautions.
Orientations Futures
There are several future directions for research involving Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro-. One area of interest is the development of new methods for detecting Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- and other PAHs in the environment. Another area of interest is the investigation of the mechanisms by which Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- induces DNA damage and mutagenesis. Additionally, there is ongoing research into the potential health effects of exposure to Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- and other PAHs, particularly in the context of occupational and environmental exposures.
Conclusion:
In conclusion, Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- is a potent mutagen and carcinogen that has been widely studied for its potential as a research tool in the fields of biochemistry and toxicology. Its synthesis method is well-established, and it has been used in a variety of laboratory experiments to investigate the mechanisms of action of other environmental toxins and carcinogens. However, Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- is highly toxic and must be handled with care. Ongoing research into the potential health effects of exposure to Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- and other PAHs is needed to better understand the risks associated with these environmental pollutants.
Méthodes De Synthèse
The synthesis of Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- involves the nitration of benzo(e)pyrene with nitric acid and sulfuric acid. The resulting product is then reduced with hydrogen gas and a palladium catalyst to yield Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro-. This synthesis method has been well-established and is widely used in research laboratories.
Propriétés
Numéro CAS |
134998-79-1 |
|---|---|
Nom du produit |
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- |
Formule moléculaire |
C20H15NO2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
5-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H15NO2/c22-21(23)18-11-12-5-3-8-15-13-6-1-2-7-14(13)16-9-4-10-17(18)20(16)19(12)15/h3-5,8-11H,1-2,6-7H2 |
Clé InChI |
IPLPTZVDWUUJQN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=CC=CC4=CC(=C5C=CC=C2C5=C43)[N+](=O)[O-] |
SMILES canonique |
C1CCC2=C(C1)C3=CC=CC4=CC(=C5C=CC=C2C5=C43)[N+](=O)[O-] |
Autres numéros CAS |
134998-79-1 |
Synonymes |
4-NITRO-9,10,11,12-TETRAHYDRO-BENZO(E)PYRENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



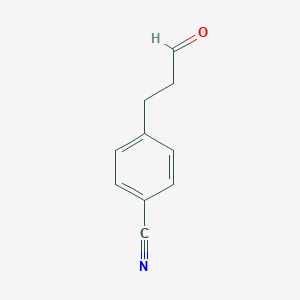

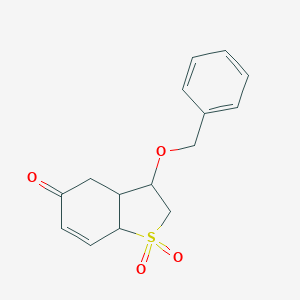
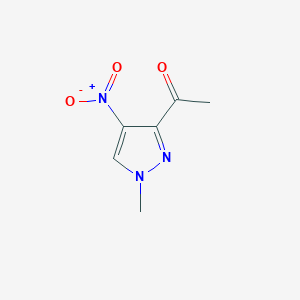
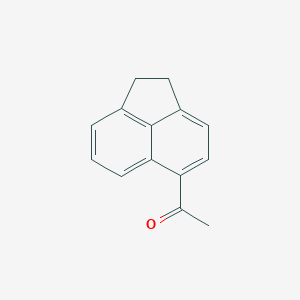
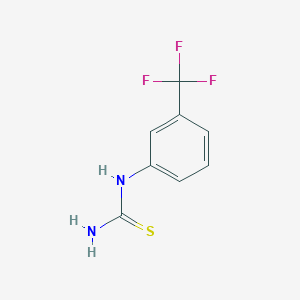
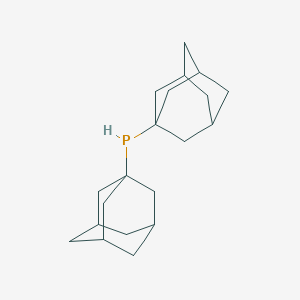
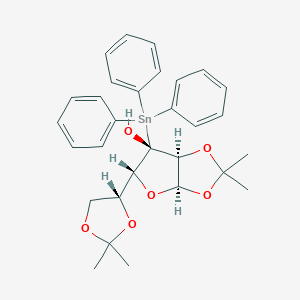
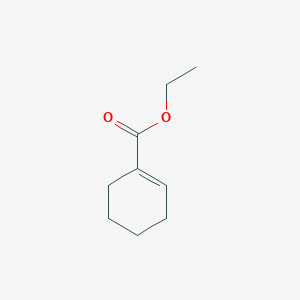

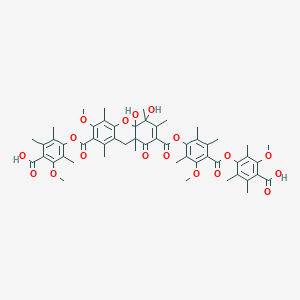
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)
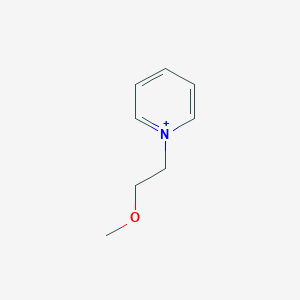
![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)